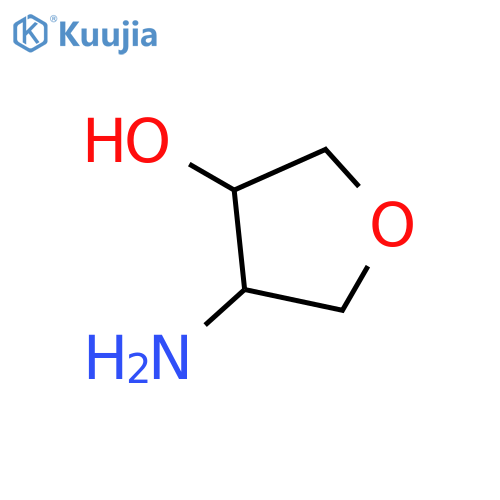Cas no 144870-96-2 (4-aminooxolan-3-ol)

4-aminooxolan-3-ol structure
商品名:4-aminooxolan-3-ol
4-aminooxolan-3-ol 化学的及び物理的性質
名前と識別子
-
- 4-Aminotetrahydrofuran-3-ol
- 3-Furanol,4-aminotetrahydro-
- 4-aminooxolan-3-ol
- 4-aminotetrahydro-3-Furanol
- 3-Furanol,4-aminotetrahydro-(9CI)
- 3-Furanol, 4-aminotetrahydro-
- (3S,4S)-4-Aminotetrahydrofuran-3-ol
- trans-4-Aminotetrahydrofuran-3-ol
- HQVKXDYSIGDGSY-UHFFFAOYSA-N
- 7148AA
- AM803216
- 4-Amino-tetrahydro-furan-3-ol
- (3R,4R)-4-Amino-tetrahydro-furan-3-ol
- SB10919
- CS-0112323
- (3R,4S)-4-Amino-3-hydroxytetrahydrofuran
- SB10912
- SY097448
- SB33671
- SY233968
- MFCD11870199
- AKOS006034875
- SY219989
- SB33850
- cis-4-amino-tetrahydrofuran-3-ol
- SB10909
- SY270291
- SB10917
- O11159
- FT-0660282
- MFCD18833631
- SCHEMBL424491
- 330975-13-8
- AS-50167
- MFCD18833630
- trans-4-Amino-tetrahydrofuran-3-ol
- SB10911
- MFCD11108666
- EN300-76263
- MFCD18836454
- SY105190
- DTXSID40440608
- MFCD09260577
- 144870-96-2
- SY099030
- rel-(3R,4R)-4-Aminotetrahydro-3-furanol
- (3S,4S)-4-Amino-tetrahydro-furan-3-ol
- (3S,4R)-4-Amino-tetrahydro-furan-3-ol
- DB-024499
- cis-4-Amino-tetrahydro-furan-3-ol
- trans-4-Amino-tetrahydro-furan-3-ol
-
- MDL: MFCD11870199
- インチ: 1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2
- InChIKey: HQVKXDYSIGDGSY-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])(C([H])(C1([H])[H])N([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 103.063328530g/mol
- どういたいしつりょう: 103.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 66.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 55.5
4-aminooxolan-3-ol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C(BD218315)
4-aminooxolan-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-76263-0.05g |
4-aminooxolan-3-ol |
144870-96-2 | 0.05g |
$135.0 | 2023-02-12 | ||
| Chemenu | CM133633-5g |
4-aminotetrahydrofuran-3-ol |
144870-96-2 | 95% | 5g |
$1345 | 2023-02-18 | |
| Enamine | EN300-76263-5.0g |
4-aminooxolan-3-ol |
144870-96-2 | 5.0g |
$1779.0 | 2023-02-12 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6824-100G |
4-aminooxolan-3-ol |
144870-96-2 | 95% | 100g |
¥ 36,300.00 | 2023-04-03 | |
| eNovation Chemicals LLC | Y1005054-250mg |
4-Amino-tetrahydro-furan-3-ol |
144870-96-2 | 95% | 250mg |
$240 | 2024-07-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F27620-5g |
4-Aminotetrahydrofuran-3-ol |
144870-96-2 | 95% | 5g |
¥6807.0 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1005054-1g |
4-Amino-tetrahydro-furan-3-ol |
144870-96-2 | 95% | 1g |
$555 | 2024-07-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218315-100mg |
4-Aminotetrahydrofuran-3-ol |
144870-96-2 | 95% | 100mg |
¥592.0 | 2022-03-01 | |
| Chemenu | CM133633-25g |
4-aminotetrahydrofuran-3-ol |
144870-96-2 | 95% | 25g |
$1870 | 2021-08-05 | |
| Alichem | A159002553-25g |
4-Aminotetrahydrofuran-3-ol |
144870-96-2 | 95% | 25g |
2,168.15 USD | 2021-06-11 |
4-aminooxolan-3-ol 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
144870-96-2 (4-aminooxolan-3-ol) 関連製品
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:144870-96-2)4-aminooxolan-3-ol

清らかである:99%/99%/99%/99%
はかる:1g/5g/10g/25g
価格 ($):269.0/832.0/1127.0/2157.0